molecular formula C20H26N8OS B8308990 5-(7-Methyl-4-morpholino-6-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine

5-(7-Methyl-4-morpholino-6-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine

Cat. No. B8308990
M. Wt: 426.5 g/mol
InChI Key: JQNGCUWDYOVBGX-UHFFFAOYSA-N
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Patent
US08383620B2

Procedure details

Tert-butyl 4-((2-(2-aminopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate (75 mg) was treated with TFA and purified via reverse phase HPLC to give 74.4 mg of 358. MS (Q1) 427.2 (M)+.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[CH:6][C:5]([C:8]2[N:9]=[C:10]([N:32]3[CH2:37][CH2:36][O:35][CH2:34][CH2:33]3)[C:11]3[S:16][C:15]([CH2:17][N:18]4[CH2:23][CH2:22][N:21](C(OC(C)(C)C)=O)[CH2:20][CH2:19]4)=[C:14]([CH3:31])[C:12]=3[N:13]=2)=[CH:4][N:3]=1.C(O)(C(F)(F)F)=O>>[CH3:31][C:14]1[C:12]2[N:13]=[C:8]([C:5]3[CH:6]=[N:7][C:2]([NH2:1])=[N:3][CH:4]=3)[N:9]=[C:10]([N:32]3[CH2:33][CH2:34][O:35][CH2:36][CH2:37]3)[C:11]=2[S:16][C:15]=1[CH2:17][N:18]1[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1

Inputs

Step One
Name
Quantity
75 mg
Type
reactant
Smiles
NC1=NC=C(C=N1)C=1N=C(C2=C(N1)C(=C(S2)CN2CCN(CC2)C(=O)OC(C)(C)C)C)N2CCOCC2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified via reverse phase HPLC

Outcomes

Product
Name
Type
product
Smiles
CC1=C(SC2=C1N=C(N=C2N2CCOCC2)C=2C=NC(=NC2)N)CN2CCNCC2
Measurements
Type Value Analysis
AMOUNT: MASS 74.4 mg
YIELD: CALCULATEDPERCENTYIELD 122.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.